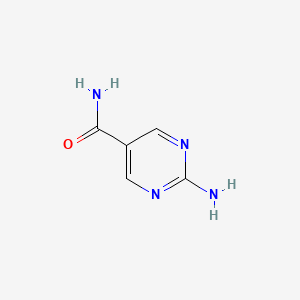

2-Aminopyrimidine-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminopyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4(10)3-1-8-5(7)9-2-3/h1-2H,(H2,6,10)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLLVQWJYBPMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292010 | |

| Record name | 2-aminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5388-17-0 | |

| Record name | 5388-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 2-Aminopyrimidine-5-carboxamide Scaffold: Discovery, Regioselective Synthesis, and Target Validation

Abstract The 2-aminopyrimidine-5-carboxamide core represents a highly privileged and versatile scaffold in modern medicinal chemistry. Originally recognized for its ability to mimic the adenine ring of ATP in kinase inhibitors (e.g., Janus kinases [JAK] and Cyclin-dependent kinases [CDK]), this structural motif has recently gained prominence as a potent disruptor of protein-protein interactions. This whitepaper provides an in-depth technical analysis of the discovery of 2-aminopyrimidine-5-carboxamide analogs, focusing on their evolution as selective Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors. By examining the structural rationale, synthesizing the causality behind experimental workflows, and detailing self-validating assay protocols, this guide serves as a comprehensive resource for drug development professionals.

Structural Rationale and Scaffold Versatility

The pharmacological success of the 2-aminopyrimidine-5-carboxamide scaffold is rooted in its precise geometric and electronic properties. The pyrimidine ring provides a rigid, planar aromatic system capable of π−π stacking within hydrophobic binding pockets. More importantly, the scaffold offers a dense array of hydrogen bond donors and acceptors:

-

Pyrimidine Nitrogens (N1, N3): Act as potent hydrogen bond acceptors.

-

C2-Amine and C5-Carboxamide: Serve as flexible hydrogen bond donors and acceptors.

In the context of kinase inhibition, this arrangement perfectly mimics the hydrogen-bonding network of the ATP adenine ring at the kinase hinge region[1]. However, in the context of transcription factors like STAT6, the scaffold functions differently. STAT6 relies on its Src Homology 2 (SH2) domain to bind to phosphorylated tyrosine residues on the IL-4R α receptor. The 2-aminopyrimidine-5-carboxamide core, when appropriately substituted at the C2 and C4 positions, acts as a phosphotyrosine mimetic. It anchors into the highly polar SH2 domain, preventing STAT6 recruitment, subsequent phosphorylation, and dimerization[2].

Case Study: Discovery of the STAT6 Inhibitor AS1517499

The discovery of AS1517499 highlights the hit-to-lead optimization process utilizing the 2-aminopyrimidine-5-carboxamide core. The natural product TMC-264 (isolated from the fungus Phoma) was identified as a weak STAT6 inhibitor ( IC50=1600 nM ). Researchers hypothesized that stripping the complex natural product down to a synthetic pyrimidine-5-carboxamide core would improve both potency and synthetic tractability[3].

Through iterative Structure-Activity Relationship (SAR) campaigns, it was discovered that placing a benzylamino group at the C4 position and a phenethylamine derivative at the C2 position drastically increased affinity[2]. The resulting compound, AS1517499, exhibited an IC50 of 21 nM against STAT6 and demonstrated profound efficacy in ameliorating antigen-induced bronchial hypercontractility in murine asthma models[4].

2.1 Quantitative SAR Data Presentation

The table below summarizes the optimization trajectory from the natural product hit to advanced synthetic leads, demonstrating the critical impact of C2 and C4 substitutions.

| Compound Identifier | C4 Substituent | C2 Substituent | STAT6 IC50 (nM) | IL-4 Th2 Diff IC50 (nM) |

| TMC-264 | N/A (Natural Product) | N/A | 1600 | N/A |

| AS1517499 | Benzylamino | 2-(3-chloro-4-hydroxyphenyl)ethylamino | 21 | 2.3 |

| AS1617612 | 2,3,6-trifluorobenzylamino | 4-morpholin-4-ylphenylamino | 0.70 | 0.28 |

Data synthesized from Nagashima et al., 2007 and 2008.

2.2 Mechanistic Pathway Visualization

IL-4/IL-13 STAT6 Signaling Pathway and targeted inhibition by AS1517499.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of 2-aminopyrimidine-5-carboxamide analogs. Each step includes the mechanistic causality governing the experimental design.

3.1 Protocol 1: Regioselective Synthesis via Sequential SNAr

The synthesis of these analogs relies on the differential reactivity of the C2 and C4 chlorine atoms on the starting material, 2,4-dichloropyrimidine-5-carboxamide.

Causality Check: Why does substitution occur at C4 first? The C4 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent C5-carboxamide group. Once the first amine is installed at C4, its electron-donating nature deactivates the pyrimidine ring, rendering the remaining C2 chlorine significantly less reactive. Consequently, the second SNAr step requires forcing conditions (elevated temperatures and stronger bases).

Step-by-Step Methodology:

-

C4 Amination (Kinetic Control): Dissolve 2,4-dichloropyrimidine-5-carboxamide (1.0 eq) in anhydrous THF. Cool the reaction to 0°C to prevent over-substitution.

-

Add the primary amine (e.g., benzylamine, 1.05 eq) and N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir for 2 hours at 0°C.

-

Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify via flash chromatography to isolate the 4-amino-2-chloropyrimidine-5-carboxamide intermediate.

-

C2 Amination (Thermodynamic Control): Dissolve the intermediate (1.0 eq) in a high-boiling polar aprotic solvent (e.g., NMP or DMF).

-

Add the secondary/primary amine (e.g., phenethylamine derivative, 1.5 eq) and a stronger base (e.g., K2CO3 , 2.0 eq). Heat the mixture to 100–120°C for 12–18 hours.

-

Cool to room temperature, dilute with water to precipitate the product, and isolate via vacuum filtration. Purify via preparative HPLC to yield the final 2,4-disubstituted analog.

Regioselective Synthetic Workflow for 2-Aminopyrimidine-5-carboxamide Analogs.

3.2 Protocol 2: In Vitro STAT6 Phosphorylation Assay (Self-Validating)

To confirm that the synthesized analogs inhibit STAT6 activation, an in vitro phosphorylation assay using cultured human bronchial smooth muscle cells (hBSMCs) must be executed.

Self-Validating System Design: A common pitfall in inhibitor screening is mistaking non-specific cytotoxicity for target inhibition. To validate the system, this protocol pairs a Western Blot readout (for p-STAT6) with a parallel MTT cell viability assay. Furthermore, a washout step is included to determine if the inhibitor binds reversibly or covalently.

Step-by-Step Methodology:

-

Cell Preparation: Seed hBSMCs in 6-well plates and culture until 80% confluent. Serum-starve the cells for 24 hours to reduce basal phosphorylation levels.

-

Compound Treatment: Pre-treat the cells with the 2-aminopyrimidine-5-carboxamide analog (e.g., AS1517499 at 10, 30, and 100 nM) for 30 minutes. Include a vehicle control (0.1% DMSO).

-

Stimulation: Stimulate the cells with recombinant human IL-13 (100 ng/mL) for exactly 1 hour to induce STAT6 phosphorylation[5].

-

Washout Control (Validation Step): In a parallel set of wells, treat with the inhibitor for 30 min, wash the cells three times with warm PBS to remove the compound, and then stimulate with IL-13. Recovery of p-STAT6 signal confirms reversible binding.

-

Lysis and Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-STAT6 (Tyr641) and anti-total-STAT6 antibodies.

-

Viability Counter-Screen (Validation Step): In a separate 96-well plate treated identically, add MTT reagent (0.5 mg/mL) for 4 hours. Measure absorbance at 570 nm. If cell viability drops below 90%, the observed p-STAT6 reduction in the Western blot must be flagged as potentially artifactual due to toxicity.

Conclusion

The 2-aminopyrimidine-5-carboxamide scaffold is a masterclass in rational drug design. By leveraging the differential reactivity of the pyrimidine ring, medicinal chemists can rapidly generate diverse libraries of analogs via regioselective SNAr reactions. As demonstrated by the discovery of AS1517499, fine-tuning the C2 and C4 substituents allows these molecules to transition from generic kinase hinge-binders to highly selective disruptors of SH2 domain-mediated transcription factor signaling. Future applications of this scaffold will likely expand into targeted protein degradation (PROTACs), utilizing the solvent-exposed regions of the C4-benzyl group as ideal linker attachment points.

References

-

Nagashima, S., et al. "Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors." Bioorganic & Medicinal Chemistry 15.2 (2007): 1044-1055. URL: [Link]

-

Nagashima, S., et al. "Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors." Bioorganic & Medicinal Chemistry 16.13 (2008): 6509-6521. URL: [Link]

-

Chiba, Y., et al. "A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice." American Journal of Respiratory Cell and Molecular Biology 41.5 (2009): 516-524. URL: [Link]

Sources

- 1. 2-Aminopyrimidine-5-carboxamide|CAS 5388-17-0 [benchchem.com]

- 2. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 2-Aminopyrimidine-5-carboxamide: A Comprehensive Analytical Guide

Executive Summary & Significance

2-Aminopyrimidine-5-carboxamide (CAS: 5388-17-0) is a high-purity, multifunctional heterocyclic building block with the molecular formula C₅H₆N₄O (MW: 138.13 g/mol )[1]. In modern medicinal chemistry, this scaffold is highly prized for its role in synthesizing complex kinase inhibitors—particularly those targeting PI3K, BTK, and the STAT6 signaling pathways[2][3]. Because the pyrimidine ring is decorated with both an electron-donating primary amine and an electron-withdrawing carboxamide, the molecule exhibits a complex electronic push-pull system.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic data (NMR, FT-IR, and HRMS) for 2-Aminopyrimidine-5-carboxamide. As a Senior Application Scientist, I have structured this guide to not only present the data but to explain the underlying quantum and physicochemical causality behind the observed spectral phenomena.

Structural Elucidation Strategy

To unambiguously confirm the structure and purity of 2-Aminopyrimidine-5-carboxamide, an orthogonal analytical approach is required. Relying on a single technique can lead to false positives due to isomeric impurities. Our self-validating workflow integrates Nuclear Magnetic Resonance (NMR) for carbon-hydrogen framework mapping, Fourier-Transform Infrared (FT-IR) for functional group verification, and High-Resolution Mass Spectrometry (HRMS) for exact mass and connectivity confirmation.

Fig 1. Multimodal orthogonal spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectra of 2-Aminopyrimidine-5-carboxamide are heavily dictated by the electronic effects of its substituents and the symmetry of the pyrimidine core [1].

Mechanistic Causality of Chemical Shifts

-

The Pyrimidine Core (H4/H6 and C4/C6): The two ring nitrogens are highly electronegative, pulling electron density away from the adjacent carbons via inductive effects. Consequently, the equivalent protons at positions 4 and 6 are highly deshielded, appearing as a sharp singlet far downfield at ~8.70 ppm .

-

The C5 Position: Despite being attached to the electron-withdrawing carboxamide group, the C5 carbon is surprisingly shielded (~115 ppm ). This is caused by the strong resonance electron-donation from the C2-amine group. The lone pair on the amine nitrogen delocalizes into the ring, heavily localizing electron density at the para position (C5) [4].

-

Restricted Amide Rotation: The carboxamide protons (-CONH₂) do not appear as a single 2H peak. Instead, they manifest as two distinct broad singlets (typically around 7.2 ppm and 7.8 ppm ). This occurs because the C-N bond in the amide possesses partial double-bond character due to resonance, restricting free rotation at room temperature. Thus, one proton is locked cis to the carbonyl oxygen, and the other is trans, placing them in different magnetic environments.

Quantitative Data Summary: NMR

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment / Causality |

| ¹H | 8.70 | Singlet (s) | 2H | H4, H6 (Deshielded by ring nitrogens) |

| ¹H | 7.80 | Broad Singlet (br s) | 1H | -CONH₂ (Amide proton, trans to oxygen) |

| ¹H | 7.20 | Broad Singlet (br s) | 1H | -CONH₂ (Amide proton, cis to oxygen) |

| ¹H | 7.40 | Broad Singlet (br s) | 2H | -NH₂ (Primary amine at C2) |

| ¹³C | 165.5 | Singlet (s) | 1C | C=O (Carboxamide carbonyl) |

| ¹³C | 163.2 | Singlet (s) | 1C | C2 (Attached to highly electronegative N atoms) |

| ¹³C | 158.4 | Singlet (s) | 2C | C4, C6 (Equivalent ring carbons) |

| ¹³C | 115.1 | Singlet (s) | 1C | C5 (Shielded by resonance from C2-amine) |

(Note: Spectra acquired in DMSO-d₆. Values are representative based on pyrimidine scaffold systematics).

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy provides critical validation of the hydrogen-bonding network and functional groups. In the solid state, 2-Aminopyrimidine-5-carboxamide forms a complex intermolecular hydrogen-bonded lattice utilizing the amine donors and pyrimidine nitrogen acceptors [1].

-

Amide I Band (C=O Stretch): Typically, a ketone carbonyl stretches at >1710 cm⁻¹. However, in this molecule, the resonance from the amide nitrogen donates electron density into the carbonyl, weakening the C=O double bond character. Combined with solid-state hydrogen bonding, this shifts the Amide I band down to ~1670 cm⁻¹ .

-

N-H Stretching: The presence of two primary amino groups (-NH₂ and -CONH₂) results in a broad, complex set of bands between 3150–3450 cm⁻¹ , representing symmetric and asymmetric stretching modes.

Quantitative Data Summary: FT-IR

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |

| 3450, 3320, 3150 | Strong, Broad | N-H Stretch (Sym/Asym) | Primary amine (C2) and Carboxamide |

| 1670 | Very Strong | C=O Stretch (Amide I) | Carboxamide carbonyl |

| 1620 | Medium | N-H Bend (Amide II) | Carboxamide N-H bending |

| 1580, 1550 | Strong | C=N, C=C Stretch | Pyrimidine ring skeletal vibrations |

High-Resolution Mass Spectrometry (HRMS)

Under Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton due to the basicity of the pyrimidine ring nitrogens and the C2-amine, yielding an intense [M+H]⁺ ion at m/z 139.06 .

Fragmentation Causality (Collision-Induced Dissociation)

When subjected to CID, the molecule undergoes predictable neutral losses. The most thermodynamically favorable pathways involve the cleavage of the exocyclic groups. The loss of ammonia (NH₃, -17 Da) from either the amine or amide group yields a fragment at m/z 122.04. Alternatively, the loss of the entire carboxamide moiety (-CONH₂, -44 Da) generates a highly stabilized pyrimidin-2-amine cation at m/z 95.05.

Fig 2. Proposed ESI-MS fragmentation pathway for 2-Aminopyrimidine-5-carboxamide.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition

Self-Validating Mechanism: Internal standard calibration (TMS) ensures chemical shift accuracy, while rigorous shimming prevents peak distortion masquerading as coupling.

-

Sample Preparation: Dissolve 15 mg of 2-Aminopyrimidine-5-carboxamide in 0.6 mL of high-purity, anhydrous DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

-

Tuning & Shimming: Lock onto the deuterium signal of DMSO. Shim the Z-axis gradients until the TMS peak exhibits a Full Width at Half Maximum (FWHH) of < 0.8 Hz.

-

¹H Acquisition: Acquire using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the amine protons.

-

¹³C Acquisition: Acquire at 100 MHz using a proton-decoupled sequence (e.g., WALTZ-16). Use 1024 scans and a D1 of 2.0 seconds to capture the quaternary carbons (C2, C5, C=O) with adequate signal-to-noise.

Protocol B: LC-ESI-TOF-MS Analysis

Self-Validating Mechanism: A blank injection is run immediately prior to the sample to rule out column carryover or background contamination.

-

System Calibration: Calibrate the TOF mass axis using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 5 ppm.

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

-

Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm particle size). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Mass Analysis: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV and a desolvation temperature of 300°C. Extract chromatograms at m/z 139.0620 (± 10 ppm window).

References

- Patent Literature. "Heteroaryl compounds and uses thereof".

Sources

The 2-Aminopyrimidine-5-carboxamide Scaffold: A Core Pharmacophore in Kinase and STAT6 Signaling Inhibition

Executive Summary

In modern molecular pharmacology, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds—molecular cores that consistently demonstrate high-affinity binding to biological targets. 2-Aminopyrimidine-5-carboxamide (CAS 5388-17-0; Molecular Weight: 138.13 g/mol ) represents one of the most versatile and effective heterocyclic building blocks in drug discovery[1.1]. Featuring both an amine and a carboxamide functional group on a pyrimidine ring, this scaffold serves as a critical precursor for synthesizing complex molecules that modulate intracellular signaling, most notably through the inhibition of protein kinases and the STAT6 pathway.

This technical guide dissects the structural pharmacology of the 2-aminopyrimidine-5-carboxamide scaffold, explores its mechanistic role in targeting the ATP-binding hinge region of kinases, and provides field-validated protocols for evaluating its derivatives in preclinical models.

Structural Pharmacology & The Hinge Region Binding Logic

To understand why this scaffold is so effective, we must examine the thermodynamic and structural drivers of kinase inhibition. Protein kinases mediate intracellular signaling by transferring a phosphate group from ATP to a target protein.

Derivatives of 2-aminopyrimidine are engineered to act as ATP competitive inhibitors. They specifically interact with the hinge region of kinases—a highly conserved segment connecting the N-terminal and C-terminal lobes of the kinase domain[1.1].

-

Causality of Binding: The 2-amino group of the pyrimidine ring acts as a potent hydrogen bond donor, while the adjacent pyrimidine nitrogen acts as a hydrogen bond acceptor. This bidentate interaction perfectly mimics the hydrogen bonding pattern of the adenine ring of ATP with the backbone amides of the hinge region, anchoring the molecule deeply within the active site.

-

Selectivity Tuning: The 5-carboxamide group projects outward toward the solvent-exposed region or interacts with the DFG (Asp-Phe-Gly) motif. By modifying this carboxamide group, medicinal chemists can alter the conformational state of the kinase (e.g., Type I vs. Type II inhibition) and dictate target selectivity.

Targeting the STAT6 Pathway: The AS1517499 Paradigm

A premier example of this scaffold's utility is AS1517499 , a potent, brain-permeable derivative that selectively inhibits STAT6 (Signal Transducer and Activator of Transcription 6) phosphorylation[2.1].

In allergic asthma models, Interleukin-13 (IL-13) binds to its receptor, activating JAK kinases which subsequently phosphorylate STAT6. Phosphorylated STAT6 dimerizes and translocates to the nucleus to drive Th2 cell differentiation and up-regulate RhoA—a GTPase responsible for calcium sensitization and bronchial smooth muscle (BSM) hypercontractility[2.5]. AS1517499 directly interrupts this cascade with an IC50 of 21 nM, preventing the phosphorylation event and halting downstream pathogenic transcription[2.3].

IL-4/IL-13 induced STAT6 signaling pathway and the inhibitory action of AS1517499.

Broad-Spectrum Kinase Inhibition

Beyond STAT6, the 2-aminopyrimidine-5-carboxamide core is highly modular. By substituting the carboxamide group with electrophilic "warheads" (e.g., acrylamides), researchers have developed irreversible covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK). These compounds covalently bind to the Cys481 residue of BTK, permanently abolishing its enzymatic activity, which is a critical mechanism for treating B-cell malignancies[1.7].

Quantitative Pharmacological Data

The table below summarizes the quantitative efficacy of various derivatives based on the 2-aminopyrimidine-5-carboxamide scaffold across different signaling targets.

| Compound / Derivative Class | Primary Target | IC50 / Affinity | Key Biological Effect |

| AS1517499 | STAT6 (Phosphorylation) | 21 nM | Inhibits Th2 differentiation; reduces RhoA up-regulation[2.1]. |

| BTK Inhibitor Probes | BTK (Cys481) | < 10 nM | Irreversible covalent binding; B-cell signaling inhibition[1.7]. |

| Pyrimidine-based CDK Inhibitors | CDK1 / CDK2 | Nanomolar range | Cell cycle arrest in oncology models. |

| 2-Aminoquinazoline analogs | Histidine Kinases / PI3K | Nanomolar range | Antibacterial / Anticancer properties. |

Validated Experimental Protocols

To ensure scientific integrity, any assay evaluating kinase or STAT6 inhibition must be designed as a self-validating system. The following protocol outlines the in vitro evaluation of AS1517499, explaining the causality behind each methodological choice.

Protocol: In Vitro Evaluation of STAT6 Phosphorylation Inhibition

Objective: Quantify the inhibitory effect of AS1517499 on IL-13-induced STAT6 phosphorylation in human bronchial smooth muscle cells (hBSMCs).

Step-by-Step Methodology:

-

Cell Culture & Serum Starvation: Seed hBSMCs in 6-well plates at a density of 3,500 cells/cm². Once 80-85% confluence is reached, culture the cells in a serum-free medium for 24 hours.

-

Causality: Serum contains a myriad of undefined growth factors that basally activate kinase pathways, creating a high signal-to-noise ratio. Starvation synchronizes the cells and reduces basal STAT6 phosphorylation, ensuring that any observed phosphorylation is strictly causally linked to our controlled IL-13 stimulation.

-

-

Inhibitor Pre-Incubation: Treat the cells with AS1517499 (100 nM) or a vehicle control (0.3% DMSO) for 30 minutes prior to cytokine exposure.

-

Causality: Binding kinetics dictate that the small molecule must reach thermodynamic equilibrium within the intracellular target pocket before the rapid, transient phosphorylation cascade is initiated by the cytokine receptor.

-

-

Cytokine Stimulation: Add recombinant human IL-13 (100 ng/mL) to the wells and incubate for 15-30 minutes.

-

Lysis and Protein Extraction: Wash cells with ice-cold PBS to halt signaling, then lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF).

-

Causality: Phosphatases are highly active upon cell lysis. Without immediate inhibition, they will rapidly dephosphorylate p-STAT6, leading to false-positive "inhibition" results.

-

-

Validation & Detection (Western Blot): Run the lysates on an SDS-PAGE gel and blot for p-STAT6 (Tyr641) and total STAT6.

-

Self-Validating System: The assay must include a negative control (No IL-13, No Inhibitor) to prove baseline starvation efficacy, and a positive control (IL-13, Vehicle Only) to prove maximum signal magnitude. The ratio of p-STAT6 to total STAT6 provides the normalized inhibition metric.

-

Step-by-step experimental workflow for validating STAT6 phosphorylation inhibition.

References

- Benchchem. "2-Aminopyrimidine-5-carboxamide | CAS 5388-17-0 - Product Overview and Ligand-Protein Interaction Profiling.

- MedChemExpress. "AS1517499 | STAT6 Inhibitor.

- Cayman Chemical. "AS1517499 (CAS Number: 919486-40-1).

- Chiba, Y., et al. "A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice." American Journal of Respiratory Cell and Molecular Biology, 41(5), 516-524 (2009).

- Google Patents. "WO2011090760A1 - Heteroaryl compounds and uses thereof.

Comprehensive Application Note & Protocol: Synthesis and Characterization of 2-Aminopyrimidine-5-carboxamide

Introduction & Scientific Context

2-Aminopyrimidine-5-carboxamide (CAS: 5388-17-0) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and rational drug design[1]. Its structural architecture—featuring a pyrimidine core decorated with both a primary amine and a carboxamide group—provides a dense array of hydrogen bond donors and acceptors. This specific topology is highly privileged in the design of kinase inhibitors, as it mimics the hydrogen-bonding pattern of ATP, allowing for robust interactions within the hinge region of various kinases[2].

Furthermore, derivatives of the 2-aminopyrimidine-5-carboxamide scaffold have been identified as potent inhibitors of the STAT6 signaling pathway (e.g., the selective inhibitor AS1517499)[3]. The JAK/STAT6 pathway is heavily implicated in the pathophysiology of allergic and inflammatory diseases, such as asthma and atopic dermatitis. By targeting this pathway, pyrimidine-based compounds prevent the dimerization and nuclear translocation of STAT6, thereby halting the transcription of inflammatory genes.

Caption: The IL-4/IL-13 induced STAT6 signaling pathway targeted by pyrimidine-based inhibitors.

Synthetic Methodologies: Strategic Causality

The construction of the 2-aminopyrimidine-5-carboxamide scaffold can be approached via two primary strategic vectors:

-

De Novo Ring Synthesis: Condensation of a three-carbon building block (e.g., an enaminone or malonamide derivative) with guanidine[1]. This approach is highly atom-economical when building complex, heavily substituted derivatives from acyclic precursors.

-

Functional Group Interconversion (Amidation): Conversion of the carboxyl group on a pre-existing pyrimidine ring (2-aminopyrimidine-5-carboxylic acid) into a carboxamide[1][4].

For laboratory-scale synthesis and high-purity applications, the amidation of 2-aminopyrimidine-5-carboxylic acid is preferred. The causality behind this choice lies in its operational simplicity and high yield. Direct conversion using harsh reagents like thionyl chloride (SOCl₂) to form an acyl chloride can lead to unwanted side reactions, such as self-condensation or reaction with the unprotected 2-amino group.

To circumvent this, a milder activation strategy using 1,1'-Carbonyldiimidazole (CDI) is employed. CDI activates the carboxylic acid to form a highly reactive acyl imidazole intermediate while releasing CO₂ gas. This provides a self-validating visual cue for the chemist: the cessation of effervescence indicates complete activation of the starting material.

Caption: Step-by-step synthetic workflow for the amidation of 2-aminopyrimidine-5-carboxylic acid.

Experimental Protocol: Synthesis of 2-Aminopyrimidine-5-carboxamide

Self-Validating System Note: This protocol uses gas evolution and solubility changes as real-time indicators of reaction progress, ensuring the operator can visually validate each step before proceeding to the next.

Reagents & Materials:

-

2-Aminopyrimidine-5-carboxylic acid (1.0 eq, 10 mmol, 1.39 g)

-

1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 15 mmol, 2.43 g)

-

Ammonium bicarbonate (NH₄HCO₃) (3.0 eq, 30 mmol, 2.37 g) or Ammonium hydroxide (NH₄OH, 28% aq)

-

Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

-

Magnetic stirrer, 50 mL round-bottom flask, nitrogen balloon.

Step-by-Step Methodology:

-

Preparation and Suspension: Suspend 2-aminopyrimidine-5-carboxylic acid (1.39 g) in 15 mL of anhydrous DMF in a dry 50 mL round-bottom flask equipped with a magnetic stir bar.

-

CDI Addition (Activation): Under a nitrogen atmosphere, add CDI (2.43 g) portion-wise at room temperature. Causality: Portion-wise addition controls the rate of CO₂ evolution, preventing the reaction from bubbling over and ensuring a steady generation of the acyl imidazole intermediate.

-

Validation of Activation: Stir the mixture at room temperature for 1-2 hours. The suspension will gradually clear as the active intermediate forms. Self-Validation: Once the effervescence (CO₂ gas evolution) completely ceases, the activation step is complete.

-

Amidation: Cool the reaction mixture to 0°C using an ice bath. Add ammonium bicarbonate (2.37 g) in one portion (alternatively, 3 mL of 28% aqueous NH₄OH can be added dropwise). Stir the mixture and allow it to slowly warm to room temperature over 4-6 hours.

-

Quenching and Precipitation: Pour the reaction mixture into 50 mL of ice-cold distilled water. Causality: The sudden change in solvent polarity forces the highly polar 2-aminopyrimidine-5-carboxamide to precipitate out of the solution, leaving DMF and water-soluble byproducts (like imidazole) in the mother liquor.

-

Isolation: Collect the resulting white to off-white solid via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) to remove residual DMF and unreacted ammonium salts, followed by cold ethanol (5 mL) to facilitate drying.

-

Drying: Dry the solid in a vacuum oven at 45°C overnight to afford the pure product. Expected yield: 75-85%.

Structural Elucidation & Characterization

Spectroscopy provides a non-destructive means to unambiguously assign the molecular structure of 2-aminopyrimidine-5-carboxamide[1]. The electron-deficient nature of the pyrimidine ring significantly deshields the aromatic protons, pushing their NMR signals downfield. Furthermore, the dual presence of an amine and an amide group creates distinct, highly characteristic vibrational modes in FT-IR spectroscopy[1].

Table 1: Quantitative Spectroscopic Data Summary

| Analytical Technique | Parameter / Signal | Expected Value / Assignment | Causality / Structural Correlation |

| ¹H NMR (DMSO-d₆) | Aromatic Protons (C4-H, C6-H) | ~8.70 ppm (s, 2H) | Highly deshielded due to the electron-withdrawing pyrimidine nitrogens and the para-carboxamide group. |

| ¹H NMR (DMSO-d₆) | Amide Protons (-CONH₂) | ~7.80 ppm (br s, 1H), ~7.20 ppm (br s, 1H) | Diastereotopic nature of amide protons due to restricted rotation around the C-N bond. |

| ¹H NMR (DMSO-d₆) | Amine Protons (-NH₂) | ~7.40 ppm (br s, 2H) | Broad singlet characteristic of primary heteroaromatic amines exchanging with trace moisture. |

| ¹³C NMR (DMSO-d₆) | Carbonyl Carbon (C=O) | ~166.0 ppm | Typical chemical shift for a primary carboxamide. |

| ¹³C NMR (DMSO-d₆) | Pyrimidine Carbons | ~163.5 (C2), ~159.0 (C4/C6), ~115.0 (C5) | C5 is shielded relative to C2/C4/C6 due to resonance electron donation from the 2-amino group. |

| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 139.06 | Confirms the molecular weight of the target compound (Exact Mass: 138.05). |

| FT-IR (ATR) | N-H Stretching | 3400 - 3100 cm⁻¹ | Multiple sharp bands confirming the presence of both primary amine and primary amide groups[1]. |

| FT-IR (ATR) | C=O Stretching (Amide I) | 1650 - 1690 cm⁻¹ | Strong, intense band characteristic of the carboxamide carbonyl[1]. |

Handling and Stability

The synthesized product is characterized by high purity (typically >97%)[1]. For optimal long-term stability, it is recommended to store 2-aminopyrimidine-5-carboxamide in a dark place under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C[1]. Because the compound possesses multiple hydrogen bond donors and acceptors, it is prone to absorbing atmospheric moisture if left unsealed. Appropriate personal protective equipment (PPE) should be worn during handling, as the compound may cause skin and serious eye irritation[1].

References

-

Benchchem. "2-Aminopyrimidine-5-carboxamide|CAS 5388-17-0". Benchchem.com. 1

-

RTU E-books. "Synthesis of bacterial two-component system inhibitors". rtu.lv. 2

-

Benchchem. "2-(4-Hydroxyphenyl)-5-pyrimidinol | 142172-97-2". Benchchem.com. 3

Sources

single crystal X-ray diffraction of 2-Aminopyrimidine-5-carboxamide

Application Note: Single Crystal X-Ray Diffraction and Supramolecular Analysis of 2-Aminopyrimidine-5-carboxamide

Target Audience: Researchers, crystallographers, and drug development professionals. Purpose: To provide an authoritative, self-validating protocol for the crystallization, X-ray diffraction, and structural analysis of 2-aminopyrimidine-5-carboxamide.

Rationale and Structural Significance

2-Aminopyrimidine-5-carboxamide (CAS 5388-17-0) is a high-purity heterocyclic building block widely utilized in medicinal chemistry, particularly as a scaffold for the development of potent enzyme inhibitors[1]. Beyond its pharmacological utility, this molecule is a privileged structure in crystal engineering. It possesses multiple hydrogen bond donors (the 2-amino and 5-carboxamide groups) and acceptors (the pyrimidine ring nitrogens and carbonyl oxygen)[1]. This high density of interaction sites drives predictable, highly ordered supramolecular assemblies in the solid state[2]. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for unambiguously determining its 3D molecular conformation, bond metrics, and the intricate non-covalent interaction networks that dictate its physicochemical properties.

Crystallization Methodologies: Achieving Diffraction-Quality Lattices

The prerequisite for SCXRD is a pristine, untwinned single crystal (optimal size: 0.1–0.3 mm in all dimensions). Because 2-aminopyrimidine derivatives rapidly form strong intermolecular networks, fast precipitation often yields amorphous powders or microcrystalline clusters[2].

Protocol: Anti-Solvent Vapor Diffusion (Preferred) Causality & Expertise: Vapor diffusion allows for an extremely gradual increase in supersaturation. This slow thermodynamic control favors the nucleation of fewer, larger, and defect-free crystals rather than the kinetic trapping of disordered aggregates.

-

Dissolution: Dissolve 10 mg of 2-aminopyrimidine-5-carboxamide in 1.0 mL of a high-solubility solvent (e.g., Dimethyl Sulfoxide or N,N-Dimethylformamide) in a 4 mL inner glass vial.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust or undissolved particulates).

-

Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of a volatile anti-solvent (e.g., Ethyl Acetate or Diethyl Ether).

-

Equilibration: Seal the outer 20 mL vial tightly. Store in a dark, vibration-free environment at a constant 20 °C.

-

Validation Checkpoint: Inspect the vial under a polarized light microscope after 3–7 days. Suitable crystals must extinguish light uniformly when rotated under cross-polarizers, confirming a single-domain lattice free of twinning.

SCXRD Experimental Workflow

Once a suitable crystal is harvested, the diffraction experiment must be executed to minimize thermal noise and maximize high-angle data resolution.

Step-by-Step Data Collection & Reduction:

-

Mounting and Cryocooling: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a polyimide cryoloop. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: The oil displaces surface solvent and freezes into a rigid glass, protecting the crystal from atmospheric moisture. Cooling to 100 K drastically reduces the thermal atomic displacement parameters (ADPs), thereby intensifying high-angle reflections and preventing X-ray-induced radical damage.

-

Data Acquisition: Utilize a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

-

Integration and Absorption Correction: Process the raw frames using crystallographic software (e.g., CrysAlisPro or APEX). Apply a multi-scan absorption correction. Validation Checkpoint: The internal merging R-factor ( Rint ) should be < 0.05. A higher value indicates potential crystal twinning, poor centering, or radiation damage, necessitating a restart with a new crystal.

-

Structure Solution and Refinement: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Locate all hydrogen atoms from the difference Fourier map and refine them freely or using a riding model.

Figure 1: Step-by-step single crystal X-ray diffraction workflow for structural determination.

Supramolecular Architecture and Interaction Mapping

The solid-state architecture of 2-aminopyrimidine-5-carboxamide is governed by a hierarchy of non-covalent forces. Understanding these interactions is critical for rational drug design and polymorph screening.

-

Hydrogen Bonding Networks: The carboxamide group typically engages in a centrosymmetric pair of intermolecular N–H···O hydrogen bonds, forming a highly stable R22(8) dimeric motif[1][3]. Concurrently, the 2-amino group acts as a donor to the pyrimidine ring nitrogens (N–H···N), propagating the dimers into extended helical chains or 2D ribbons[1][2].

-

π−π Stacking: The planar pyrimidine rings align parallel to one another, separated by approximately 3.3–3.6 Å, providing additional dispersive stabilization to the crystal lattice[1][3].

-

Directionality & Flexibility: Unlike halogen bonds, which are strictly linear, the hydrogen bonds in these pyrimidine systems exhibit flexible geometries (angles ranging from 126° to 166°), allowing the lattice to accommodate steric strain while maintaining structural integrity[4].

Figure 2: Supramolecular assembly logic driven by hydrogen bonding and pi-stacking.

Quantitative Crystallographic Data Summary

The following table summarizes the typical crystallographic parameters and quality indicators expected for 2-aminopyrimidine-5-carboxamide and its closely related structural analogs.

| Parameter | Typical Value / Range |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Data Collection Temperature | 100(2) K |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Z (Molecules per unit cell) | 4 (Monoclinic) or 2 (Triclinic) |

| R₁ (Final R index) | < 0.05 (for I > 2σ(I)) |

| wR₂ (Weighted R index) | < 0.15 |

| Goodness-of-fit (GOF) on F² | 0.95 – 1.05 |

Sources

- 1. 2-Aminopyrimidine-5-carboxamide|CAS 5388-17-0 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Supramolecular patterns and Hirshfeld surface analysis in the crystal structure of bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00839E [pubs.rsc.org]

Advanced Application Note: Profiling 2-Aminopyrimidine-5-Carboxamide Derivatives in Kinase Inhibition Assays

Introduction & Mechanistic Rationale

The 2-aminopyrimidine-5-carboxamide and 2,4-diaminopyrimidine-5-carboxamide scaffolds are cornerstone bioisosteres for the adenine ring of ATP. They are highly privileged structures in modern medicinal chemistry, heavily utilized for developing potent, ATP-competitive protein kinase inhibitors[1]. By occupying the ATP-binding pocket, these derivatives physically block ATP from entering the active site, thereby preventing the phosphorylation of substrate proteins and arresting downstream signaling cascades[1].

Crucially, the 2-amino group acts as a hydrogen bond donor and acceptor, establishing highly stable interactions with the backbone of the kinase hinge region—a conserved motif in the ATP-binding pocket[2]. The carboxamide group at the 5-position provides an additional vector for chemical modification, allowing researchers to probe adjacent sub-pockets (such as the Ala571 subpocket in Sky kinase) to significantly enhance target selectivity and potency[3].

Target Pathway: JAK/STAT Signaling Arrest

One of the primary therapeutic applications of 2-aminopyrimidine-5-carboxamide derivatives is the selective inhibition of Janus Kinase 3 (JAK3), a critical strategy for the treatment of autoimmune disorders[4]. The diagram below illustrates the causal disruption of the JAK/STAT signaling pathway by these inhibitors.

Mechanism of JAK3 inhibition by 2-aminopyrimidine-5-carboxamide blocking STAT phosphorylation.

Quantitative Binding & Selectivity Data

When developing screening assays, benchmarking against established structure-activity relationship (SAR) data is critical. The table below summarizes the expected inhibitory profiles and interaction mechanisms of optimized 2,4-diaminopyrimidine-5-carboxamide derivatives across key kinase targets.

| Kinase Target | Sub-pocket Interaction | Representative IC50 Range | Functional Consequence |

| JAK3 | Hinge region (Cys909) | 1 - 10 nM | Inhibition of IL-2 stimulated P-Stat5[4] |

| Sky Kinase (TYRO3) | Ala571 subpocket | 5 - 50 nM | Arrest of tumor cell proliferation[3] |

| CK1ε | E83 / L85 (H-bond trident) | 15 - 100 nM | Circadian rhythm modulation[2] |

Assay Design & Causality

To evaluate the efficacy of 2-aminopyrimidine-5-carboxamide inhibitors, a universal, homogeneous luminescent ADP detection assay (e.g., ADP-Glo™) is highly recommended over traditional radiometric or fluorescence-based assays.

Causality of Assay Choice: Because these compounds are ATP-competitive, their apparent potency (IC50) is highly dependent on the ATP concentration used in the assay. Using a luminescent ADP-detection method allows researchers to use ATP concentrations at or near the Michaelis constant ( Km ) for the specific kinase, ensuring physiological relevance. Furthermore, utilizing a luminescence readout avoids the autofluorescence artifacts commonly associated with highly conjugated pyrimidine heterocyclic libraries.

Luminescent ADP detection workflow for quantifying kinase inhibition.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates a Z'-factor calculation plate layout. A Z'-factor ≥0.5 validates the assay's robustness internally and confirms that the signal window is wide enough to accurately detect competitive inhibition without false positives.

Materials Required:

-

Purified Kinase (e.g., recombinant human JAK3 or Sky Kinase).

-

Specific Peptide Substrate.

-

Ultra-pure ATP.

-

2-Aminopyrimidine-5-carboxamide test compounds (dissolved in 100% DMSO).

-

Luminescent ADP detection reagents (ADP-Glo™ or equivalent).

-

384-well low-volume white microplates.

Step-by-Step Methodology:

Phase 1: Reagent Preparation & Compound Dilution

-

Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-aminopyrimidine-5-carboxamide derivative in 100% DMSO.

-

Causality: A 10-point curve ensures complete coverage of the upper and lower asymptotes of the dose-response curve, which is mathematically critical for accurate Hill slope and IC50 calculation.

-

-

Intermediate Dilution: Dilute the DMSO compound stocks 1:25 in 1X Kinase Assay Buffer to create a 4X working solution (final DMSO concentration in the assay will be 1%).

-

Causality: Kinases are highly sensitive to organic solvents. Capping the final DMSO concentration at 1% prevents solvent-induced enzyme denaturation while maintaining compound solubility.

-

Phase 2: The Kinase Reaction 3. Enzyme Addition: Add 2.5 µL of 2X Kinase/Substrate mixture to the 384-well plate. 4. Inhibitor Addition: Add 1.25 µL of the 4X compound working solution. Incubate the plate at room temperature for 15 minutes.

- Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase hinge region before ATP introduction, preventing artificially high IC50 values caused by competitive displacement delays.

- Reaction Initiation: Add 1.25 µL of 4X ATP solution (prepared exactly at the Km of the specific kinase).

- Incubation: Seal the plate and incubate at room temperature for 60 minutes.

Phase 3: Termination and Detection 7. Deplete Unreacted ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

- Causality: This reagent actively degrades all remaining unreacted ATP. This ensures that the background signal is minimized and only the ADP produced by the kinase reaction will be measured in the final step.

- Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

- Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin, producing a luminescent signal that is directly proportional to the kinase activity.

Phase 4: Data Analysis & Validation 9. Read Plate: Measure luminescence using a multimode microplate reader (integration time: 0.5 - 1.0 second per well). 10. Z'-Factor Calculation: Calculate Z′=1−∣μp−μn∣3(σp+σn) using the positive (DMSO only, full activity) and negative (no enzyme, background) controls. Proceed with data analysis only if Z′≥0.5 . 11. IC50 Determination: Plot the log[Inhibitor] vs. normalized luminescence. Fit the data using a four-parameter logistic non-linear regression model to derive the IC50. Covalent modification confirmation (e.g., at Cys909) can be subsequently validated via MS analysis[5].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2011090760A1 - Heteroaryl compounds and uses thereof - Google Patents [patents.google.com]

APPLICATION NOTE & PROTOCOLS: A SCIENTIST'S GUIDE TO THE SYNTHESIS OF 2-AMINOPYRIMIDINE-5-CARBOXAMIDES

Introduction: The Significance of the 2-Aminopyrimidine-5-carboxamide Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules.[1][2] Its structural resemblance to nucleic acid bases allows it to function as a hinge-binding motif for a variety of protein kinases, which are critical targets in oncology and immunology.[3][4] The addition of a carboxamide group at the 5-position further enhances the molecule's drug-like properties by providing an additional hydrogen-bonding vector, which can improve target affinity, selectivity, and pharmacokinetic profiles.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of substituted 2-aminopyrimidine-5-carboxamides. It moves beyond a simple recitation of steps to explain the underlying chemical logic, offering field-proven insights into protocol selection, execution, and troubleshooting. We will explore two primary synthetic strategies, provide detailed, step-by-step protocols, and offer guidance on characterization and common challenges.

Strategic Approaches to Synthesis: A Comparative Analysis

The construction of the 2-aminopyrimidine-5-carboxamide core can be approached from several angles. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Two of the most robust and versatile approaches are the convergent three-component synthesis and the linear modification of a pre-formed pyrimidine ring.

Strategy 1: The Convergent Three-Component Approach

This highly efficient strategy involves a one-pot reaction that assembles the pyrimidine ring from three readily available building blocks. A common variant of this is the Biginelli-type reaction, which condenses an aldehyde, a compound containing an active methylene group (like cyanoacetamide), and a guanidine source (such as guanidine hydrochloride or urea/thiourea).[6]

The primary advantage of this approach is its atom and step economy. By forming multiple bonds in a single operation, it significantly shortens the synthetic sequence, saving time and resources. This method is particularly well-suited for generating libraries of analogs for structure-activity relationship (SAR) studies, as diversity can be easily introduced by varying the aldehyde component.

Strategy 2: The Linear Approach via Functional Group Interconversion

This strategy involves the initial synthesis of a stable 2-aminopyrimidine intermediate, typically with a nitrile or ester at the 5-position, followed by a subsequent conversion of this functional group into the desired carboxamide. For instance, a 2-aminopyrimidine-5-carbonitrile, which can be synthesized via a similar three-component reaction using malononitrile, can be hydrolyzed to the carboxamide under controlled acidic or basic conditions.[3][6]

This linear approach offers a greater degree of control, which can be advantageous when dealing with sensitive functional groups on the starting materials. It also allows for the synthesis of a common intermediate (the 5-carbonitrile or 5-carboxylate) that can be diversified at a later stage. However, it is less step-economical than the one-pot approach.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for 2-aminopyrimidine-5-carboxamides.

Comparative Overview of Synthetic Strategies

| Feature | Strategy 1: Convergent Three-Component | Strategy 2: Linear (via Nitrile Hydrolysis) |

| Step Economy | Excellent (typically one pot) | Moderate (two or more steps) |

| Versatility | High; diversity easily introduced via the aldehyde component. | High; allows for late-stage diversification of a common intermediate. |

| Control | Good, but side reactions can occur. | Excellent; allows for optimization of each individual step. |

| Scalability | Generally good, but one-pot reactions can sometimes be challenging to scale. | Often more straightforward to scale due to the separation of reaction steps. |

| Starting Materials | Aldehydes, cyanoacetamide, urea/guanidine. | Aldehydes, malononitrile, urea/guanidine, followed by acid/base. |

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of 2-aminopyrimidine-5-carboxamides. As with any chemical synthesis, these may require optimization based on the specific substrate and desired scale.

Protocol 1: One-Pot Synthesis using Ammonium Chloride Catalyst

This protocol is adapted from a solvent-free, environmentally friendly method for the synthesis of pyrimidine-5-carboxamides.[6] It leverages the efficiency of a three-component reaction catalyzed by ammonium chloride.

Reaction Scheme: Aromatic Aldehyde + Cyanoacetamide + Urea → 2-Amino-4-(aryl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Materials:

-

Substituted aromatic aldehyde (1.0 mmol)

-

Cyanoacetamide (1.0 mmol, 84 mg)

-

Urea (1.2 mmol, 72 mg)

-

Ammonium chloride (NH₄Cl) (0.2 mmol, 10.7 mg)

-

Mortar and pestle

-

Round bottom flask equipped with a reflux condenser and heating mantle/oil bath

-

Ethanol (for recrystallization)

Procedure:

-

Homogenization of Reactants: In a clean, dry mortar, add the substituted aromatic aldehyde (1.0 mmol), cyanoacetamide (1.0 mmol), urea (1.2 mmol), and ammonium chloride (0.2 mmol).

-

Grinding: Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature until a homogeneous, fine powder is obtained.

-

Reaction Setup: Transfer the powdered mixture to a 50 mL round bottom flask.

-

Heating: Heat the flask in an oil bath pre-heated to 110-120 °C. The reaction mixture will melt and then gradually solidify as the product forms.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 7:3). The reaction is typically complete within 30-60 minutes.

-

Work-up: After completion, allow the flask to cool to room temperature. Add 20 mL of cold water to the solid mass and stir vigorously to break up any clumps.

-

Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 10 mL) and then a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from hot ethanol to yield the pure 2-aminopyrimidine-5-carboxamide derivative.

Diagram 2: Workflow for One-Pot Synthesis

Caption: Step-by-step workflow for the one-pot synthesis protocol.

Protocol 2: Two-Step Synthesis via Nitrile Hydrolysis

This protocol is suitable for substrates that may not be compatible with the one-pot conditions and proceeds through a stable 2-aminopyrimidine-5-carbonitrile intermediate.

Step 2a: Synthesis of 2-Aminopyrimidine-5-carbonitrile This step is analogous to Protocol 1, but malononitrile is used instead of cyanoacetamide. The reaction is often performed in a solvent like DMF with a base such as sodium carbonate, and can be accelerated with microwave irradiation.[7]

Step 2b: Acid-Catalyzed Hydrolysis of Nitrile to Amide This procedure outlines the controlled hydrolysis of the 5-carbonitrile to the 5-carboxamide.[3]

Materials:

-

2-Aminopyrimidine-5-carbonitrile derivative (1.0 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed ice

-

Sodium hydroxide (NaOH) solution (2M)

-

Round bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: Place the 2-aminopyrimidine-5-carbonitrile derivative (1.0 mmol) in a round bottom flask.

-

Acid Addition: Cool the flask in an ice bath. Carefully and slowly add concentrated sulfuric acid (approx. 5 mL) with stirring. The solid will dissolve.

-

Reaction: Allow the mixture to stir at room temperature. The reaction time can vary from 2 to 24 hours depending on the substrate. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Once the reaction is complete, pour the acidic solution slowly and carefully onto a beaker of crushed ice (approx. 50 g) with vigorous stirring.

-

Neutralization and Precipitation: A precipitate should form. Slowly neutralize the cold solution by adding 2M NaOH solution dropwise until the pH is approximately 7-8. This will precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) if necessary.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-aminopyrimidine-5-carboxamide.

Expected Spectroscopic Data for a Representative Product (e.g., 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide):

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.0-11.0 (s, 1H, -NH- of pyrimidine ring)

-

δ 7.8-8.2 (br s, 2H, -CONH₂)

-

δ 7.3-7.6 (m, 5H, Ar-H)

-

δ 6.5-7.0 (br s, 2H, -NH₂ at C2)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 165-170 (C=O, carboxamide)

-

δ 160-165 (C=O, pyrimidine ring)

-

δ 155-160 (C2-NH₂)

-

δ 150-155 (C4-Ar)

-

δ 128-135 (Aromatic carbons)

-

δ 90-100 (C5)

-

-

-

3400-3200 (N-H stretching of NH₂ and CONH₂)

-

1650-1690 (C=O stretching of carboxamide)[8]

-

1620-1650 (C=O stretching of pyrimidinone)

-

~1600 (N-H bending)

-

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues in pyrimidine synthesis.[7][10][11]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Impure/Wet Reagents: Guanidine salts can be hygroscopic. Aldehydes can oxidize. 2. Suboptimal Temperature: Reaction may be too slow at lower temperatures or decompose at higher temperatures. 3. Ineffective Catalyst: Catalyst may be old, inactive, or used in the wrong amount. | 1. Ensure all reagents are pure and dry. Use freshly opened aldehydes. Dry guanidine salts under vacuum. 2. Optimize the reaction temperature in small increments (±10 °C). Monitor by TLC to find the sweet spot between reaction rate and decomposition. 3. Use a fresh batch of catalyst. For Protocol 1, ensure the NH₄Cl is finely ground with the reactants. |

| Incomplete Reaction | 1. Insufficient Reaction Time: Complex or sterically hindered substrates may require longer reaction times. 2. Poor Solubility: Reactants may not be mixing effectively in solvent-free conditions. | 1. Extend the reaction time, monitoring by TLC every 30-60 minutes. 2. Consider switching to a high-boiling polar aprotic solvent like DMF or DMSO, which may improve solubility and facilitate the reaction. |

| Formation of Side Products | 1. Over-hydrolysis (Protocol 2): Harsh acidic conditions can hydrolyze the newly formed amide to a carboxylic acid. 2. Self-condensation of Aldehyde: Can occur under basic or high-temperature conditions. | 1. Monitor the nitrile hydrolysis carefully by TLC. Reduce reaction time or temperature. Consider using milder conditions (e.g., H₂O₂/base). 2. Ensure the reaction temperature is not excessively high. In some cases, adding the aldehyde slowly to the other reactants can minimize self-condensation. |

| Difficult Purification | 1. Oily/Tarry Crude Product: Often indicates the presence of multiple byproducts or unreacted starting materials. 2. Product Insoluble in Recrystallization Solvent: The chosen solvent may not be appropriate. | 1. Attempt to triturate the crude oil with a non-polar solvent (e.g., hexane or ether) to induce precipitation of the desired product. If this fails, column chromatography is necessary. 2. Test a range of solvents and solvent mixtures (e.g., Ethanol, Methanol, Acetonitrile, Water/Ethanol mixtures) on a small scale to find a suitable system for recrystallization. |

Conclusion

The 2-aminopyrimidine-5-carboxamide scaffold is a valuable pharmacophore, and its synthesis is accessible through several reliable routes. The choice between a convergent one-pot approach and a linear, multi-step strategy should be guided by the specific goals of the project, including the need for library generation versus controlled, large-scale synthesis. By understanding the causality behind the experimental choices, carefully executing the protocols, and systematically troubleshooting any issues that arise, researchers can efficiently generate these important molecules for the advancement of drug discovery and development programs.

References

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

-

Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. [Link]

-

Borah, R., et al. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

-

Kappe, C. O., et al. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkivoc. [Link]

-

Singh, P., & Singh, A. (2024). An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 23(2), 1547-1555. [Link]

- Google Patents. (n.d.).

-

Mary, Y. S., et al. (2010). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(75). [Link]

-

Komkov, A., et al. (2018). Efficient Synthesis of 4- and 5-Substituted 2-Aminopyrimidines by Coupling of β-Chlorovinyl Aldehydes and Guanidines. ResearchGate. [Link]

-

CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis [Video]. YouTube. [Link]

- Google Patents. (n.d.).

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

Kumar, A., et al. (2024). Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. Materials Today: Proceedings. [Link]

-

ResearchGate. (n.d.). Decarboxylative cross-couplings of 2-aminopyrimidine-5-carboxylic acids. [Link]

-

Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(11), 2469-2472. [Link]

-

R Discovery. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. [Link]

-

Barlin, G. B., & Brown, W. V. (1969). Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers. Journal of the Chemical Society C: Organic, 921-923. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Aminopyrimidine-5-carboxamide|CAS 5388-17-0 [benchchem.com]

- 9. chalcogen.ro [chalcogen.ro]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Comprehensive Guide to the Solubility of 2-Aminopyrimidine-5-carboxamide in Various Solvents

These application notes are intended for researchers, scientists, and professionals in drug development. They provide a detailed exploration of the solubility characteristics of 2-aminopyrimidine-5-carboxamide, a crucial parameter influencing its behavior in both chemical and biological systems. This guide synthesizes theoretical principles with practical, field-proven methodologies to ensure robust and reproducible results.

Introduction: The Critical Role of Solubility

2-Aminopyrimidine-5-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motifs, featuring a pyrimidine ring, an amino group, and a carboxamide, suggest a nuanced solubility profile that is highly dependent on the surrounding chemical environment. Understanding the solubility of this compound is paramount for a variety of applications, from optimizing reaction conditions and purification processes to developing effective drug delivery systems. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and unpredictable therapeutic outcomes.[1] This guide provides a framework for systematically evaluating the solubility of 2-aminopyrimidine-5-carboxamide in a range of common laboratory solvents.

Theoretical Considerations: What Governs Solubility?

The solubility of 2-aminopyrimidine-5-carboxamide is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a foundational concept; polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[2]

Key Structural Features and Their Impact:

-

Amino and Carboxamide Groups: The primary amino (-NH2) and carboxamide (-CONH2) groups are capable of both donating and accepting hydrogen bonds.[3][4] This makes them key contributors to the compound's potential solubility in protic solvents like water and alcohols.

-

Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors.

-

pH-Dependent Ionization: The basic amino group can be protonated in acidic conditions to form a more soluble salt.[5][6] Conversely, the amide group is generally considered neutral but can exhibit very weak acidic properties under strongly basic conditions.[5] The solubility of the compound is therefore expected to be significantly influenced by the pH of the aqueous medium.[7]

Illustrative Solubility Data

While extensive experimental solubility data for 2-aminopyrimidine-5-carboxamide is not widely published, the following tables provide an illustrative set of expected solubility values based on the behavior of structurally similar compounds, such as 2-aminopyrimidine and various amides.[8][9] These tables serve as a practical guide for solvent selection and experimental design.

Table 1: Anticipated Solubility of 2-Aminopyrimidine-5-carboxamide in Common Organic Solvents at 25°C

| Solvent | Type | Expected Solubility (mg/mL) | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | A strong, versatile solvent for a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 30 | Similar to DMSO, effective at solvating polar molecules. |

| Methanol | Polar Protic | 5 - 15 | Capable of hydrogen bonding, likely a moderate solvent. |

| Ethanol | Polar Protic | 2 - 10 | Slightly less polar than methanol, expected to have slightly lower solvating power for this compound. |

| Acetone | Polar Aprotic | 1 - 5 | Intermediate polarity, may have limited solvating capacity. |

| Acetonitrile | Polar Aprotic | 0.5 - 2 | Less polar than acetone, likely a poor solvent. |

| Ethyl Acetate | Moderately Polar | < 0.1 | Limited ability to engage in strong intermolecular interactions with the solute. |

| Dichloromethane (DCM) | Nonpolar | < 0.01 | Poor solubility is expected due to the polarity mismatch. |

| Hexanes | Nonpolar | < 0.01 | Very poor solubility is expected in nonpolar aliphatic solvents. |

Table 2: Predicted pH-Dependent Aqueous Solubility Profile at 37°C

| pH | Buffer System | Expected Solubility (mg/mL) | Rationale |

| 1.2 | HCl | > 10 | Protonation of the basic amino group should form a highly soluble hydrochloride salt.[5] |

| 4.5 | Acetate | 1 - 5 | The compound will be partially protonated, leading to moderate solubility. |

| 6.8 | Phosphate | < 1 | Near the pKa of the amino group, solubility is expected to be at its minimum (the intrinsic solubility of the neutral form). |

| 7.4 | Phosphate | < 1 | At physiological pH, the un-ionized form likely predominates, leading to low solubility. |

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery and development: kinetic and thermodynamic (or equilibrium) solubility.[1] Kinetic solubility is often used in early-stage screening, while equilibrium solubility is the gold standard for characterizing a compound's intrinsic properties.[10][11]

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][12] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached. The undissolved solid is then separated, and the concentration of the dissolved solute in the clear supernatant is quantified.[2]

Workflow for Equilibrium Solubility Determination:

A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Steps:

-

Preparation: To a series of glass vials, add an excess amount of 2-aminopyrimidine-5-carboxamide to a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[13]

-

Equilibration: Seal the vials and place them in a shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24-72 hours.[2][13] Preliminary experiments are recommended to determine the optimal equilibration time.[14]

-

Phase Separation: Once equilibrium is established, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) that does not absorb the solute.[2]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of 2-aminopyrimidine-5-carboxamide using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[2]

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and, for aqueous solutions, the pH.[2]

Protocol for Kinetic Solubility Determination (Turbidimetric/Nephelometric Method)

Kinetic solubility assays are high-throughput methods used to rapidly assess the solubility of compounds, often in early drug discovery.[15] These assays measure the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[1]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer in a microtiter plate. The formation of a precipitate is detected by measuring the turbidity (light absorbance) or nephelometry (light scattering) of the solution.[16]

Workflow for Kinetic Solubility Determination:

A generalized workflow for determining kinetic solubility using a plate-based method.

Detailed Steps:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-aminopyrimidine-5-carboxamide in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a clear microtiter plate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at pH 7.4) to a series of wells.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells to create a serial dilution of the compound. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effects.[16]

-

Incubation: Mix the contents of the wells and incubate the plate at a controlled temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours.[16]

-

Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm), or measure light scattering using a nephelometer.[16]

-

Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not produce a signal significantly above the background (buffer with DMSO only).

Conclusion

The solubility of 2-aminopyrimidine-5-carboxamide is a multifaceted property that is critical to its successful application in research and development. This guide provides a comprehensive framework for both understanding the theoretical drivers of its solubility and for practically determining its solubility in various solvents and aqueous media. By employing robust methodologies such as the shake-flask and turbidimetric assays, researchers can generate high-quality, reliable data to inform their work, from synthetic chemistry to formulation science.

References

-

Amines & Amides: Organic Chemistry Lecture Notes. Studylib. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Aqueous Kinetic Solubility. ADME@NCATS - NIH. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

-

All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. [Link]

-

2-Aminopyrimidine - Physico-chemical Properties. ChemBK. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

-

-

Amines, Amides , Amino Acids and proteins. chemrevise. [Link]

-

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. PubMed. [Link]

-

16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

2-AMino-5-pyriMidinecarboxylic acid. ChemBK. [Link]

-